Gomisin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

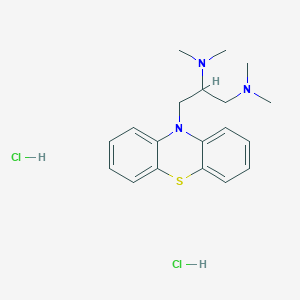

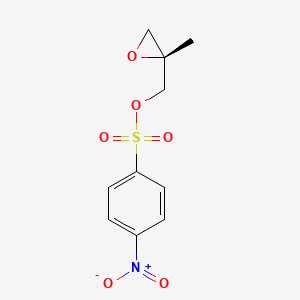

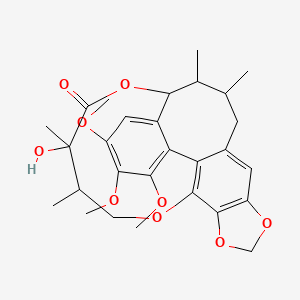

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schizandra chinensis . It is known to inhibit NFAT transcription with an IC50 of 4.73 μM .

Molecular Structure Analysis

Gomisin E has a molecular formula of C28H34O9 and a molecular weight of 514.56 . It’s a dibenzocyclooctadiene lignan .Physical And Chemical Properties Analysis

Gomisin E has a molecular weight of 514.56 . More specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Antioxidative and Osteoblast Differentiation Role : Gomisin A has shown promise in enhancing osteoblast differentiation under high glucose-induced oxidative stress. It potentially regulates osteoblast differentiation via upregulation of HO-1 and maintenance of mitochondrial homeostasis, suggesting its potential as a therapeutic agent for preventing bone fragility fractures and implant failure triggered by diabetes (J. Takanche et al., 2019).

Cardiovascular Benefits : Gomisin A induces Ca2+-dependent activation of eNOS in human coronary artery endothelial cells, leading to NO production and endothelial-dependent vasorelaxation. This implies potential cardiovascular benefits (Ji Young Park et al., 2009).

Cognitive Impairment Treatment : Gomisin A demonstrated significant reversal of scopolamine-induced cognitive impairments in mice and showed inhibition of acetylcholinesterase activity, suggesting its utility in cognitive impairment treatments (Dong Hyun Kim et al., 2006).

Inhibition of Hepatic Lipogenesis : Gomisin J has shown effectiveness in suppressing lipid accumulation and regulating lipogenic and lipolytic enzymes in HepG2 cells, indicating potential benefits in treating nonalcoholic fatty liver disease (Myungsuk Kim et al., 2015).

Anti-Aging Properties : Gomisin A promotes mitochondrial biogenesis and autophagy in human diploid fibroblast cells, potentially controlling age-related molecules against SIPS-induced chronic oxidative stress. This suggests its use as a therapeutic compound for enhancing intracellular homeostasis in aging progression (Jeong‐Seok Kim et al., 2018).

Anti-Inflammatory and Neuroprotective Effects : Gomisin A inhibits the production of inflammatory mediators and protects SH-SY5Y neuroblastoma, rat primary cortical and hippocampal neurons, suggesting neuroprotective effects by attenuating neuroinflammatory responses (Xiaoxiao Wang et al., 2014).

Protection Against Hepatic and Renal Injury : Gomisin A showed protective effects against liver and kidney damage induced by CCl(4), indicating its potential in treating hepatic and renal injury (I. Hwang et al., 2013).

Inhibition of Melanogenesis : Gomisin N has been reported to inhibit melanin synthesis in mammalian cells and zebrafish embryos, suggesting its use in treatments for melanin-related conditions (Jae Kyoung Chae et al., 2017).

Anti-Allergic Effects : Gomisin N exhibited inhibitory effects on the production of several allergic mediators in mouse bone marrow-derived mast cells, indicating its potential in allergy treatments (H. Chae et al., 2011).

Reversal of Multidrug Resistance : Gomisin A was found to reverse multidrug resistance in Pgp-overexpressing HepG2-DR cells, suggesting its application in cancer treatment (Chi-Keung Wan et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBLGQFPHASJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 78385000 | |

Q & A

Q1: What are the analytical methods used to quantify Gomisin E in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to quantify Gomisin E in rat plasma. [, ] This method offers high sensitivity and selectivity, enabling researchers to study the pharmacokinetics of Gomisin E after administration of Schisandra chinensis extracts. [, ]

Q2: Can you elaborate on the structure of Gomisin E and its molecular properties?

A: Gomisin E is a dibenzocyclooctadiene lignan, a class of natural products found in Schisandra chinensis. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated and confirmed through chemical and spectral studies. [] For detailed spectroscopic data, further investigation into the cited research is recommended.

Q3: How does the structure of Gomisin E and related lignans influence their ability to inhibit NFAT transcription?

A: While the provided abstracts don't delve into the specific structural features responsible for NFAT transcription inhibition, research indicates that Gomisin E exhibits weaker inhibitory activity compared to Gomisin N and Schisandrol A. [] This suggests that subtle structural differences within this class of lignans significantly impact their interaction with biological targets. Further research is needed to understand the structure-activity relationships of these compounds fully.

Q4: Have any studies investigated the pharmacokinetics of Gomisin E after oral administration?

A: Yes, a study using a validated LC-MS/MS method investigated the pharmacokinetic profile of Gomisin E in rats after oral administration of a Schisandra lignan extract. [] The study successfully quantified Gomisin E alongside other lignans, demonstrating the method's applicability for pharmacokinetic investigations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)